molecular formula C16H14FN3O3S2 B2663590 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide CAS No. 2034426-63-4

3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2663590
CAS No.: 2034426-63-4
M. Wt: 379.42
InChI Key: UNMIIISMUHBMRD-UHFFFAOYSA-N
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Description

3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, methoxy, thiophene, pyrazine, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find use in the development of new industrial chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-fluoro-4-methoxy-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzenesulfonamide apart is its unique combination of functional groups, which can confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-fluoro-4-methoxy-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S2/c1-23-15-3-2-12(8-13(15)17)25(21,22)20-9-14-16(19-6-5-18-14)11-4-7-24-10-11/h2-8,10,20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMIIISMUHBMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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